N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide
CAS No.: 946358-21-0
Cat. No.: VC4528154
Molecular Formula: C14H19N3O2S
Molecular Weight: 293.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946358-21-0 |
|---|---|
| Molecular Formula | C14H19N3O2S |
| Molecular Weight | 293.39 |
| IUPAC Name | N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide |
| Standard InChI | InChI=1S/C14H19N3O2S/c1-5-10(6-2)12(18)16-11-9(4)15-14-17(13(11)19)8(3)7-20-14/h7,10H,5-6H2,1-4H3,(H,16,18) |
| Standard InChI Key | ODCZALILEAIKOC-UHFFFAOYSA-N |
| SMILES | CCC(CC)C(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C |
Introduction
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential enzyme inhibition activities. The compound's molecular structure incorporates a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system combining sulfur and nitrogen atoms.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclodehydration reactions. For this compound:
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The precursor molecules are often dihydropyrimidine derivatives.
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Cyclization is achieved using reagents like polyphosphoric acid (PPA) under controlled heating conditions.
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The final product is purified and characterized using spectroscopic techniques such as NMR and mass spectrometry.
Characterization Techniques
Key analytical tools used to confirm the structure include:
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Nuclear Magnetic Resonance (NMR): Provides detailed information on hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups such as carbonyls and amides.
Biological Activities
Thiazolo[3,2-a]pyrimidine derivatives have shown promising biological activities:
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Antimicrobial Activity: These compounds are moderately active against bacterial strains due to their ability to interfere with microbial enzymes .
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Anti-inflammatory Potential: Molecular docking studies suggest interactions with enzymes like 5-lipoxygenase (5-LOX), which play roles in inflammation pathways .
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Enzyme Inhibition: Some derivatives act as inhibitors for specific enzymes due to their heterocyclic frameworks.
Pharmacological Relevance
The compound's pharmacological potential lies in its lipophilicity and ability to interact with biological targets:
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Lipophilicity is expressed by its calculated logP value, which influences bioavailability.
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The thiazolo-pyrimidine scaffold allows for binding to active sites in enzymes or receptors.
Research Findings and Applications
Recent studies have highlighted the following:
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The compound serves as a lead molecule for developing drugs targeting inflammatory diseases.
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Its structural analogs have been explored for antimicrobial drug design.
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Further optimization could enhance its potency and selectivity for specific biological targets.
Limitations and Future Directions
While promising, the compound requires further evaluation:
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Toxicity Studies: Comprehensive in vivo toxicity profiles are necessary.
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Structure Optimization: Modifications to the side chains could improve activity.
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Clinical Trials: Transitioning from in vitro studies to clinical applications remains a challenge.
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